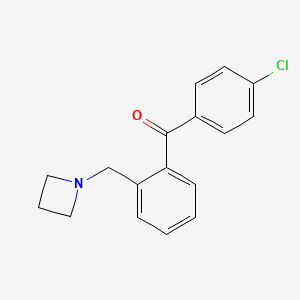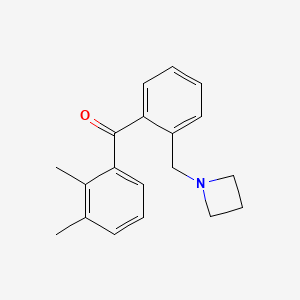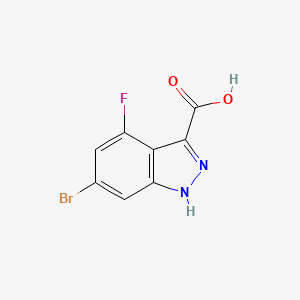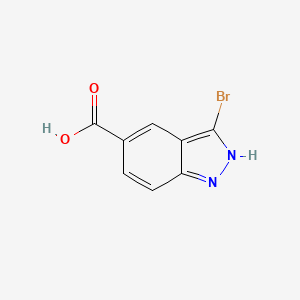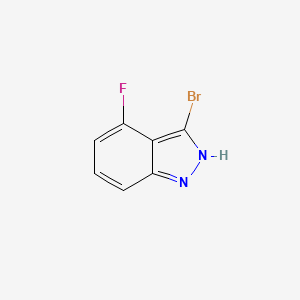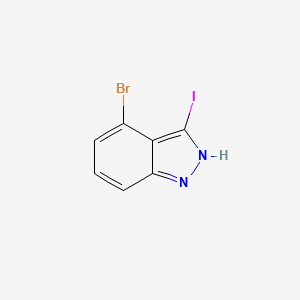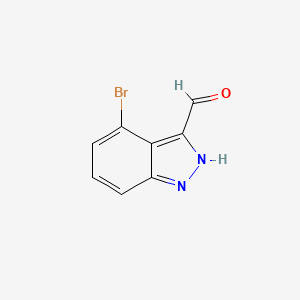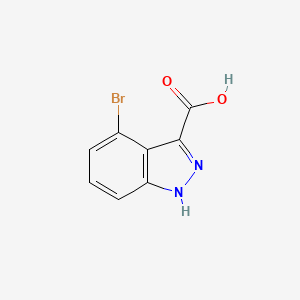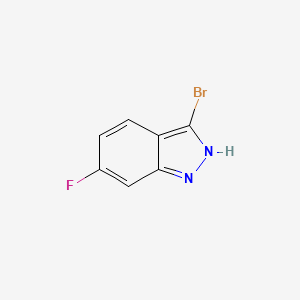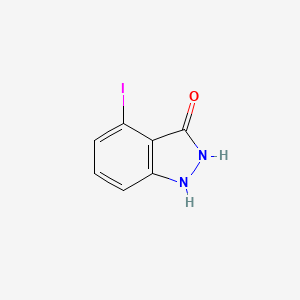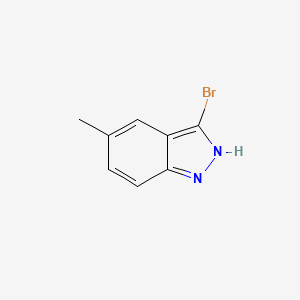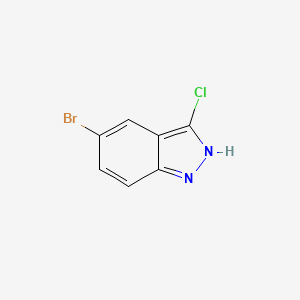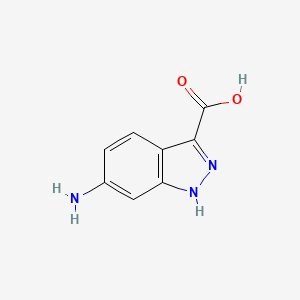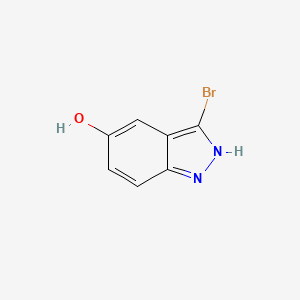![molecular formula C12H9BrOS B1292515 1-[4-(3-Bromothien-2-yl)phenyl]ethanone CAS No. 937796-01-5](/img/structure/B1292515.png)
1-[4-(3-Bromothien-2-yl)phenyl]ethanone
Vue d'ensemble
Description
The compound 1-[4-(3-Bromothien-2-yl)phenyl]ethanone is a brominated aromatic ketone with potential applications in various fields, including organic synthesis and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic ketones and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of brominated aromatic ketones typically involves the reaction of brominated aromatic alcohols with acylating agents. For instance, the synthesis of 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one was achieved by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 . This method could potentially be adapted for the synthesis of 1-[4-(3-Bromothien-2-yl)phenyl]ethanone by using the appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of brominated aromatic ketones can be determined using various spectroscopic techniques. X-ray crystallography provides detailed structural information, as demonstrated by the structure determination of a novel ferrocenyl ethanone derivative . Computational methods, such as Gaussian09 software, can also be used to optimize molecular structures and predict vibrational frequencies, as seen in the study of a pyrazolyl ethanone compound .
Chemical Reactions Analysis
Brominated aromatic ketones can undergo various chemical reactions, including condensation and substitution, to yield a range of products. For example, the reaction of 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one with 4-methoxybenzaldehyde led to the formation of propenone derivatives . These reactions are typically characterized by spectroscopic methods such as IR, (1)H NMR, and HRMS.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones can be influenced by the nature of the substituents on the aromatic rings. UV-vis absorption and fluorescence spectra can provide information on the optical properties, as seen in the study of ferrocenyl ethanone derivatives, which displayed absorption in the 300-500 nm range and emission bands around 566 nm . The presence of bromine and other substituents can also affect the molecule's reactivity and biological activity, as evidenced by the antimicrobial study of dihydropyrimidinone derivatives .
Applications De Recherche Scientifique
Anticholinesterase Activity
1-[4-(3-Bromothien-2-yl)phenyl]ethanone and its derivatives have been investigated for their anticholinesterase activities. Specifically, certain phenacyl bromide derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial in neurological function. The compounds with electron-donating substituents showed the highest anticholinesterase activity (Mohsen et al., 2014).
Antimicrobial Properties
Several studies have explored the antimicrobial potential of 1-[4-(3-Bromothien-2-yl)phenyl]ethanone derivatives. For instance, novel N-phenylacetamide bearing 1,2,4-triazole derivatives exhibited significant antimicrobial activities against both bacteria and fungi, with specific compounds demonstrating special efficacy against Gram-negative bacteria (Bochao et al., 2017). Additionally, other studies have synthesized and tested various derivatives for their antimicrobial effects, further highlighting the compound's potential in this area (Kamila et al., 2012).
Synthesis and Characterization of Derivatives
Research has also focused on the synthesis and characterization of various derivatives of 1-[4-(3-Bromothien-2-yl)phenyl]ethanone. For instance, studies have involved the synthesis of novel compounds like 1,2,3-triazoles and their structural characterization using techniques like IR, 1H NMR, 13C NMR, and HRMS spectral analysis. These studies contribute to the understanding of the compound's chemical properties and potential applications in various fields, including medicinal chemistry and drug development (Golobokova et al., 2020).
Photoremovable Protecting Group for Carboxylic Acids
In a unique application, 1-[4-(3-Bromothien-2-yl)phenyl]ethanone derivatives have been used as photoremovable protecting groups for carboxylic acids. This approach has significant implications in organic synthesis, where the controlled release of protected compounds can be achieved through photolysis, providing a useful tool for chemists in various synthetic applications (Atemnkeng et al., 2003).
Safety And Hazards
“1-[4-(3-Bromothien-2-yl)phenyl]ethanone” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. If inhaled or swallowed, or if it comes in contact with skin or eyes, specific first aid measures should be taken .
Propriétés
IUPAC Name |
1-[4-(3-bromothiophen-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrOS/c1-8(14)9-2-4-10(5-3-9)12-11(13)6-7-15-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMADTVLVNSCDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640459 | |
| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Bromothien-2-yl)phenyl]ethanone | |
CAS RN |
937796-01-5 | |
| Record name | Ethanone, 1-[4-(3-bromo-2-thienyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



